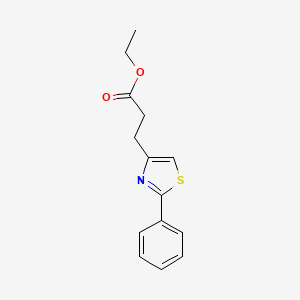
3-(2-Phenyl-thiazol-4-yl)-propionic acid ethyl ester
Cat. No. B8440773
M. Wt: 261.34 g/mol
InChI Key: ZHXILWSSAYBUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06809110B2
Procedure details


In analogy of the procedure described in example 12 b], 0.44 g (1.68 mmol) of 3-(2-phenyl-thiazol-4-yl)-propionic acid ethyl ester was reacted with lithium aluminium hydride, yielding 0.28 g of 3-(2-phenyl-thiazol-4-yl)-propan-1-ol as colorless liquid (75.8% of theory).
Quantity
0.44 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[N:8]=[C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:10][CH:11]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[C:12]1([C:9]2[S:10][CH:11]=[C:7]([CH2:6][CH2:5][CH2:4][OH:3])[N:8]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCC=1N=C(SC1)C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1SC=C(N1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.28 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
